1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a trifluoromethoxyphenyl group and a carbaldehyde group
Preparation Methods
The synthesis of 1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde typically involves the condensation of 3-(trifluoromethoxy)benzaldehyde with 1-methyl-1H-pyrazole-3-carbaldehyde under acidic or basic conditions. The reaction conditions may vary, but common methods include the use of acid catalysts or base-mediated reactions to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.
Scientific Research Applications
1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-4-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea: A potent soluble epoxide hydrolase inhibitor used in research for its anti-inflammatory and neuroprotective properties.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: A tricyclic, trifluoromethylated indenopyrazole with potential medicinal applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-[3-(trifluoromethoxy)phenyl]pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-6-10(11(7-18)16-17)8-3-2-4-9(5-8)19-12(13,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQXDHIXYKIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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